CID 78065855

Description

CID 78065855 is a compound identifier assigned by PubChem, a comprehensive database of chemical molecules and their activities. However, none of the provided evidence sources directly describe the structural or functional properties of this compound. This highlights a critical gap in the available literature, as the referenced materials focus on other compounds or methodologies (e.g., mass spectrometry techniques, clinical studies on chemotherapy-induced diarrhea [CID], or structural comparisons of unrelated molecules). For example:

- and discuss compounds such as taurocholic acid (CID 6675), quercetin (CID 5280343), and hibiscus acid (CID 6481826) but omit this compound .

To address this limitation, direct consultation of PubChem or specialized chemical databases is strongly recommended to retrieve molecular formula, structural data, and biological activities for this compound.

Properties

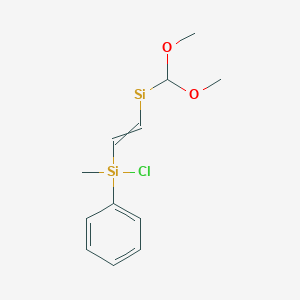

Molecular Formula |

C12H17ClO2Si2 |

|---|---|

Molecular Weight |

284.88 g/mol |

InChI |

InChI=1S/C12H17ClO2Si2/c1-14-12(15-2)16-9-10-17(3,13)11-7-5-4-6-8-11/h4-10,12H,1-3H3 |

InChI Key |

YGQQUULOPXPGGC-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]C=C[Si](C)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78065855 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Synthetic Pathways for Heterocyclic Compounds

The synthesis of imidazo[2,1-b] thiazole derivatives (CID 78065855 is not listed in the provided sources) typically involves:

-

Cyclization reactions with substituted hydrazines and thioamides .

-

Condensation reactions between aminopyridines and carbamate or sultam derivatives to optimize metabolic stability .

-

Structure-activity relationship (SAR) modifications , such as introducing polar substituents to block oxidative metabolism .

Electrochemical Activation

Recent studies highlight the use of electricity to enhance reaction efficiency, such as:

-

Electrode-mediated catalysis to control reaction pathways and reduce byproducts .

-

Polar interactions between reactants and electrode surfaces, enabling selective bond formation .

Substitution and Functionalization

For pyridine-based compounds (e.g., CID 653862, Table 1 in ):

-

Amino group substitutions at the 2-position improve metabolic stability and solubility .

-

Spirolactam replacements with carbamates or heterocycles reduce oxidative degradation .

Anticancer Agents

-

RXRα antagonists (e.g., compound 7B , IC₅₀ = 17.86 μM) are synthesized via hydrazine-carbothioamide coupling .

-

CDK8/19 inhibitors (e.g., compound 109 ) employ 3,4,5-trisubstituted-2-aminopyridine scaffolds for potency and oral bioavailability .

Physicochemical Property Optimization

-

In silico modeling predicts interactions with targets like CDK8 (e.g., hydrogen bonding with Asp173) .

Challenges in Reaction Design

-

Metabolic stability : Introducing N-methyl sultam groups improves affinity but increases clearance .

-

Solubility : Polar substituents (e.g., 2-amino groups) enhance aqueous solubility but require balancing with permeability .

Recommended Next Steps for this compound

-

Verify the CID using the EPA Chemicals Dashboard to confirm structural and reactivity data .

-

Explore analogs : Compare with structurally similar compounds (e.g., imidazo[2,1-b] thiazoles in ) for reaction insights.

-

Conduct SAR studies : Test substitutions at key positions (e.g., pyridine C-2 or thiazole N-1) to optimize reactivity .

Scientific Research Applications

CID 78065855 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, reactions, and applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its properties and mechanisms of action can pave the way for new discoveries and innovations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, supported by examples from the evidence:

Table 1: Framework for Compound Comparisons

Key Considerations for CID 78065855 Comparisons

Structural Analogues: Use tools like PubChem’s "Similar Compounds" feature or computational methods (e.g., molecular docking in ) to identify analogues based on functional groups or ring systems . Example: Betulin-derived inhibitors (CID 72326, CID 64971) in share triterpenoid scaffolds but differ in side-chain modifications, affecting substrate binding .

Functional Overlaps: Compare bioactivities using assays referenced in (e.g., antioxidant capacity of phenolic acids) or clinical outcomes (e.g., CID prevention in and ) .

Analytical Data :

- Apply mass spectrometry workflows from and to differentiate this compound from similar molecules via fragmentation patterns or collision energy thresholds .

Research Findings and Limitations

Gaps in Current Evidence

- No pharmacological, toxicological, or clinical data for this compound are available in the provided sources.

- Structural comparisons rely on indirect methods (e.g., overlays in ) rather than direct experimental validation .

Recommendations for Future Studies

Database Mining : Prioritize PubChem, ChEMBL, or DrugBank to retrieve this compound’s properties.

Experimental Validation : Use techniques from (HCD/CID-MS) or (LC-ESI-MS) to characterize the compound’s stability and interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.